1H-Naphtho[2,3-D]imidazole-2-carbaldehyde
Description
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound featuring a fused naphthalene-imidazole core with a formyl (-CHO) group at position 2. These compounds are synthesized via condensation reactions involving 2,3-diaminonaphthalene and aldehydes or ketones, often under reflux conditions in polar solvents like DMF .
Properties
IUPAC Name |
1H-benzo[f]benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDETXIFZMCRHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663568 | |
| Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-13-2 | |
| Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out under mild conditions, allowing for the inclusion of a variety of functional groups . Common synthetic methods include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- Reactions involving alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
- Reduction: Reduction reactions can yield dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.
- Condensation: It can undergo condensation reactions with amines to form Schiff bases .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, alkyl halides.
- Condensation reagents: Amines, aldehydes .
Major Products Formed:
- Naphthoquinone derivatives
- Dihydro derivatives
- Schiff bases
Scientific Research Applications
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
- Medicine: Explored for its potential as an anti-inflammatory and anti-cancer agent .
- Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with specific enzymes or receptors, altering their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity . Molecular docking studies have shown that it can fit well within the binding pockets of certain proteins, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents at positions 1, 2, and 3 of the naphthoimidazole core, influencing physicochemical and biological properties. Below is a comparative table:
Spectroscopic and Physicochemical Comparisons
NMR Shifts :
- The carbaldehyde group (if present) would show a characteristic aldehyde proton signal near δ 9.5–10.5 ppm in 1H NMR. In contrast, the amine derivative (Compound 12) exhibits a broad singlet at δ 10.78 ppm for NH₂ .
- Aromatic protons in naphthoimidazoles typically resonate between δ 7.0–8.5 ppm, with substituents like methoxy groups causing upfield shifts (e.g., δ 3.94 ppm for -OCH₃ in 2-(3,4-dimethoxyphenyl) analogs) .
Mass Spectrometry :
Thermal Stability :
- Derivatives like 4-(1H-naphtho[2,3-d]imidazol-2-yl)benzene-1,2,3-triol (Compound 10) exhibit high melting points (>280°C), indicating robust thermal stability due to hydrogen bonding .
Biological Activity
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound features a fused naphthalene and imidazole ring system, which contributes to its diverse applications in chemistry, biology, and medicine.
- Molecular Formula : CHNO
- CAS Number : 13616-13-2
- Canonical SMILES : C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes under mild conditions. Notable synthetic routes include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
These methods allow for the incorporation of various functional groups, enhancing the compound's versatility for further chemical modifications.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, naphth[1,2-d]imidazoles synthesized from β-lapachone exhibited selective cytotoxicity against cancer cell lines such as HL-60 (human promyelocytic leukemia) and HCT-116 (human colorectal carcinoma). The IC values ranged from 8.71 to 62.11 µM, indicating promising anticancer effects .
The mechanism underlying the biological activity of this compound is thought to involve:
- Interaction with Enzymes : The compound can form hydrogen bonds with specific enzymes or receptors, influencing their activity.
- Fluorescent Properties : Its unique electronic properties make it suitable as a fluorescent probe in biological systems, enabling real-time monitoring of cellular processes.
Table: Summary of Biological Activities
| Biological Activity | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | HL-60 | 8.71 - 29.92 | |
| Anticancer | HCT-116 | 21.12 - 62.11 | |
| Anti-diabetic | α-glucosidase | 0.71 - 2.09 |
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of synthesized naphth[1,2-d]imidazoles on various cancer cell lines using an MTT assay. Results indicated that most compounds displayed over 75% inhibition in cell growth across at least two tested lines.
- Fluorescence Emission Study : The fluorescence properties were assessed for several derivatives, revealing that modifications at specific carbon positions significantly enhanced fluorescence intensity, which is critical for their application as imaging agents in cancer diagnostics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
